molecular formula C20H15FN4OS B3397379 N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021216-14-7

N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No. B3397379
CAS RN: 1021216-14-7
M. Wt: 378.4 g/mol
InChI Key: DVQIGMVESVUCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential as an antiviral agent against viruses such as HIV and hepatitis C virus.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and protein kinases, which are involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in neurological disorders. In addition, it has been shown to have anti-inflammatory properties and has been tested against various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been shown to have low toxicity and is well-tolerated by cells and animals. However, there are also some limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It also has limited stability, which can make it difficult to store and transport.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide. One direction is to further investigate its potential as an anticancer agent and to test it against additional cancer cell lines. Another direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be useful to investigate its potential as an antiviral agent against other viruses. Finally, further research is needed to optimize its synthesis method and to improve its solubility and stability for use in lab experiments.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS/c21-15-8-4-5-9-16(15)23-19(26)13-27-20-18-12-17(14-6-2-1-3-7-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQIGMVESVUCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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